N-(3-chlorophenyl)-4-(4-ethylphenyl)-1-piperazinecarboxamide
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Overview
Description
N-(3-chlorophenyl)-4-(4-ethylphenyl)-1-piperazinecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a 4-ethylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-(4-ethylphenyl)-1-piperazinecarboxamide typically involves the reaction of 3-chloroaniline with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting intermediate is then reacted with piperazine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-(4-ethylphenyl)-1-piperazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-4-(4-ethylphenyl)-1-piperazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-(4-ethylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-(4-methylphenyl)-1-piperazinecarboxamide
- N-(3-chlorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide
- N-(3-chlorophenyl)-4-(4-tert-butylphenyl)-1-piperazinecarboxamide
Uniqueness
N-(3-chlorophenyl)-4-(4-ethylphenyl)-1-piperazinecarboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both 3-chlorophenyl and 4-ethylphenyl groups enhances its versatility and potential for various applications compared to its analogs.
Properties
Molecular Formula |
C19H22ClN3O |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-(4-ethylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C19H22ClN3O/c1-2-15-6-8-18(9-7-15)22-10-12-23(13-11-22)19(24)21-17-5-3-4-16(20)14-17/h3-9,14H,2,10-13H2,1H3,(H,21,24) |
InChI Key |
VWRBEOHZIMLHTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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